molecular formula C37H56F3N11O11 B8087374 Kki-5 (tfa)

Kki-5 (tfa)

Cat. No.: B8087374
M. Wt: 887.9 g/mol
InChI Key: GBZSRLCMFNWABJ-FBOHXFPGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KKI-5 (TFA) involves the preparation of substrate analog inhibitors homologous with the sequence of kininogen between Serine 386 and Glutamine 392 . The synthetic process includes the following steps:

Industrial Production Methods

Industrial production of KKI-5 (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale HPLC systems for purification, and controlled environments for TFA treatment to ensure product stability and purity .

Chemical Reactions Analysis

Types of Reactions

KKI-5 (TFA) primarily undergoes peptide bond formation and cleavage reactions. The compound is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of KKI-5 (TFA) is the peptide Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, which is then treated with TFA to obtain the final product .

Mechanism of Action

KKI-5 (TFA) exerts its effects by specifically inhibiting tissue kallikrein. The compound binds to the kallikrein proteolytic site, preventing the enzyme from cleaving its substrates. This inhibition reduces the invasion and metastasis of cancer cells by interfering with kallikrein-mediated pathways .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N11O9.C2HF3O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;3-2(4,5)1(6)7/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);(H,6,7)/t22-,23-,24-,25-,26-,28-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZSRLCMFNWABJ-FBOHXFPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56F3N11O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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